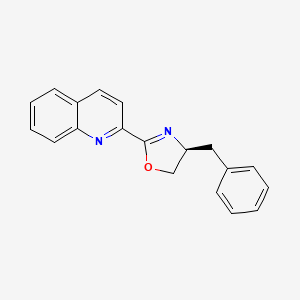

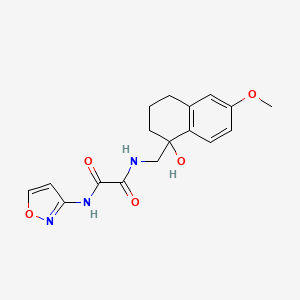

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of heterocyclic rings, which are common structural features in medicinal chemistry. For instance, the synthesis of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones involves the introduction of various substituents on the benzo-fused ring and at position 2, which is a strategy that could potentially be applied to the synthesis of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole . Similarly, the synthesis of 5H-benzoxazolo[3,2-a]quinolin-5-ones and their subsequent reactions to yield novel quinoline derivatives demonstrate the versatility of these heterocyclic frameworks in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit features that are important for binding to biological targets. For example, the presence of a quinoline moiety is known to be favorable for interactions with glycine/NMDA and AMPA receptors, as seen in the binding activities of the triazoloquinoxalinones . The dihydrooxazole ring could also contribute to the molecule's conformational stability and its ability to engage in hydrogen bonding or other non-covalent interactions.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of similar compounds can offer insights. For instance, the cleavage of the oxazole ring in 5H-benzoxazolo[3,2-a]quinolin-5-ones by nucleophilic reagents suggests that the dihydrooxazole ring in the compound of interest might also be susceptible to nucleophilic attack . Additionally, the transformation of related compounds under various conditions, such as alkaline hydrolysis or reaction with reagents like epichlorohydrin, indicates a range of possible chemical transformations that could be explored for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic oxazole moiety would affect its solubility, boiling and melting points, and stability. The compound's chirality, indicated by the "(S)" prefix, suggests that it may exist in enantiomerically pure form, which is important for its potential biological activity. The electronic properties of the quinoline and benzyl groups would also impact the compound's reactivity and interactions with other molecules.

Scientific Research Applications

Anticancer Properties

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its derivatives have been actively studied for their potential anticancer properties. Researchers have synthesized various quinoline derivatives and evaluated their cytotoxic activities against different cancer cell lines. For instance, certain benzotriazole-containing quinolines showed pronounced inhibitory effects on cancer cell growth, suggesting their potential as anticancer agents (Korcz et al., 2018). Additionally, fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives were synthesized and found to exhibit cytotoxic activity against various cancer cell lines, highlighting their potential for further development as cancer therapeutics (Narsimha et al., 2016).

Antimicrobial Activity

The compound and its structurally related molecules have also been investigated for their antimicrobial properties. Research indicates that certain quinoline derivatives possess good to moderate activity against a variety of microorganisms, making them potential candidates for antimicrobial drug development (Özyanik et al., 2012). The synthesis of novel triazole derivatives bearing the quinoline ring further demonstrated significant antimicrobial activity, particularly against fungi, which might be beneficial for developing new antifungal agents (Yurttaş et al., 2020).

Structural and Chemical Insights

Studies have also focused on understanding the structural and chemical properties of the compound. For instance, an analysis of 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline revealed that the molecules form a herringbone array without significant π–π interactions, providing insights into its crystal structure and potential interactions (Machado et al., 2007).

Safety and Hazards

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may continue to explore these applications and develop new synthesis methods.

Mechanism of Action

Target of Action

Quinoline derivatives have been shown to exhibit selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit the lysozyme and β-glucuronidase release .

Biochemical Pathways

Quinoline derivatives have been associated with various biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Some quinoline derivatives have been evaluated for their pharmacokinetics admet and drug-likeness predictions .

Result of Action

Quinoline derivatives have been associated with various biological activities, indicating that they may have multiple molecular and cellular effects .

properties

IUPAC Name |

(4S)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJONUSIRRGAX-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)